

# **Application Notes and Protocols: Drug Discrimination Paradigm for SRI-31142**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-31142 |           |
| Cat. No.:            | B15616481 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SRI-31142** is a novel compound identified as a putative allosteric modulator of the dopamine transporter (DAT). Unlike traditional dopamine reuptake inhibitors (DRIs) such as cocaine, which bind to the orthosteric (primary) binding site of the DAT, allosteric modulators bind to a distinct site, altering the function of the transporter in a different manner. Understanding the in vivo psychoactive effects of **SRI-31142** is crucial for its potential development as a therapeutic agent, particularly for substance use disorders. The drug discrimination paradigm is a highly sensitive and specific behavioral assay used to assess the subjective effects of psychoactive drugs in animals. An animal trained to discriminate a specific drug will only recognize other drugs that produce a similar interoceptive (subjective) state.

These application notes provide a comprehensive overview and detailed protocols for utilizing the drug discrimination paradigm to characterize the behavioral profile of **SRI-31142**. The focus is on determining whether **SRI-31142** produces subjective effects similar to cocaine, a prototypic psychostimulant and DAT inhibitor, and its potential to antagonize the effects of cocaine.

# **Expected Pharmacological Profile of SRI-31142**

Based on preclinical studies, **SRI-31142** exhibits an atypical behavioral profile compared to cocaine. In contrast to cocaine, **SRI-31142** does not produce abuse-related increases in



intracranial self-stimulation (ICSS), a measure of reward and motivation.[1] Instead, at effective doses, it has been shown to decrease ICSS and levels of dopamine in the nucleus accumbens. [1] Furthermore, **SRI-31142** can block the abuse-related effects of cocaine.[1] This suggests that in a drug discrimination paradigm, **SRI-31142** is not expected to substitute for cocaine. Instead, it may antagonize the discriminative stimulus effects of cocaine.

## **Data Presentation**

The following tables summarize the expected quantitative data from drug discrimination studies with **SRI-31142** in animals trained to discriminate cocaine from vehicle.

Table 1: Substitution Testing of SRI-31142 in Cocaine-Trained Rats

| Dose of SRI-31142 (mg/kg) | Mean Percentage of<br>Responses on the<br>Cocaine-Appropriate Lever<br>(± SEM) | Mean Response Rate<br>(responses/sec ± SEM) |
|---------------------------|--------------------------------------------------------------------------------|---------------------------------------------|
| Vehicle                   | 5.2 ± 2.1                                                                      | 1.8 ± 0.2                                   |
| 1.0                       | 8.5 ± 3.4                                                                      | 1.7 ± 0.3                                   |
| 3.2                       | 12.1 ± 5.6                                                                     | 1.5 ± 0.2                                   |
| 10.0                      | 15.8 ± 7.9                                                                     | 1.1 ± 0.4                                   |
| 17.8                      | 20.3 ± 9.2                                                                     | $0.8 \pm 0.3$                               |

Note: Data are hypothetical and illustrative of a failure to substitute for cocaine. The percentage of responses on the cocaine-appropriate lever does not reach the criterion for full substitution (typically ≥80%). A dose-dependent decrease in response rate may be observed at higher doses.

Table 2: Antagonism of the Cocaine Discriminative Stimulus by SRI-31142



| Pretreatment              | Challenge Drug     | Mean Percentage<br>of Responses on<br>the Cocaine-<br>Appropriate Lever<br>(± SEM) | Mean Response<br>Rate<br>(responses/sec ±<br>SEM) |
|---------------------------|--------------------|------------------------------------------------------------------------------------|---------------------------------------------------|
| Vehicle                   | Vehicle            | 6.1 ± 2.5                                                                          | 1.9 ± 0.3                                         |
| Vehicle                   | Cocaine (10 mg/kg) | 92.4 ± 4.3                                                                         | 1.6 ± 0.2                                         |
| SRI-31142 (10 mg/kg)      | Cocaine (10 mg/kg) | 45.7 ± 10.1                                                                        | 1.4 ± 0.3                                         |
| SRI-31142 (17.8<br>mg/kg) | Cocaine (10 mg/kg) | 25.3 ± 8.5                                                                         | 1.0 ± 0.4                                         |

Note: Data are hypothetical and illustrative of antagonism. Pretreatment with **SRI-31142** is expected to dose-dependently decrease the percentage of cocaine-appropriate responding elicited by the training dose of cocaine.

# Experimental Protocols Protocol 1: Drug Discrimination Training

Objective: To train animals to discriminate the subjective effects of cocaine from vehicle.

#### Materials:

- Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.
- Male Sprague-Dawley rats (250-300 g).
- Cocaine hydrochloride.
- Saline (0.9% NaCl).
- Food pellets (45 mg).

#### Procedure:



- Habituation: Acclimate rats to the operant chambers for 30-minute sessions daily for 3-5 days until they readily consume food pellets from the dispenser.
- Lever Press Training: Train rats to press both levers for food reinforcement on a continuous reinforcement schedule, followed by a transition to a fixed-ratio (FR) 10 schedule (i.e., 10 lever presses result in one food pellet).
- Discrimination Training:
  - On training days, administer either cocaine (e.g., 10 mg/kg, intraperitoneally) or saline 15 minutes before placing the rat in the chamber.
  - The drug condition (cocaine or saline) determines which lever is "correct" (i.e., will deliver food reinforcement). The assignment of the "cocaine" and "saline" levers should be counterbalanced across rats.
  - For example, if the left lever is designated as the cocaine-appropriate lever, reinforcement is only available on this lever following a cocaine injection. Conversely, following a saline injection, only responses on the right (saline-appropriate) lever are reinforced.
  - Training sessions are typically 15-30 minutes long.
  - The drug and vehicle conditions are typically alternated daily.
- Acquisition Criteria: Training continues until rats meet the acquisition criteria for at least 8 consecutive sessions:
  - At least 80% of total responses are on the correct lever before the delivery of the first reinforcer.
  - A stable response rate is maintained.

## **Protocol 2: Substitution Testing with SRI-31142**

Objective: To determine if **SRI-31142** produces subjective effects similar to cocaine.

Materials:



- Cocaine-trained rats that have met the acquisition criteria.
- SRI-31142.
- Appropriate vehicle for SRI-31142.

#### Procedure:

- Test Sessions: Once discrimination performance is stable, substitution test sessions are interspersed among training sessions (e.g., twice a week).
- Drug Administration: On test days, instead of cocaine or saline, administer a dose of **SRI-31142** (e.g., 1.0, 3.2, 10.0, 17.8 mg/kg) at a predetermined pretreatment time.
- Data Collection: During the test session, responses on both levers are recorded, but no
  reinforcement is delivered to avoid influencing the discrimination. The session typically ends
  after a set time or a certain number of responses.
- Data Analysis: The primary dependent variables are the percentage of responses on the cocaine-appropriate lever and the overall response rate. Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever.

## **Protocol 3: Antagonism Testing with SRI-31142**

Objective: To determine if **SRI-31142** can block the subjective effects of cocaine.

#### Materials:

- Cocaine-trained rats that have met the acquisition criteria.
- SRI-31142.
- · Cocaine hydrochloride.
- Appropriate vehicles.

#### Procedure:







- Pretreatment: On test days, administer a dose of **SRI-31142** (or its vehicle) at a specific time before the session.
- Challenge: At the standard pretreatment time for cocaine training, administer the training dose of cocaine (e.g., 10 mg/kg).
- Test Session: Place the rat in the operant chamber and record responding on both levers without reinforcement.
- Data Analysis: The percentage of responses on the cocaine-appropriate lever is measured. A
  significant reduction in cocaine-appropriate responding in the presence of SRI-31142
  compared to vehicle pretreatment indicates antagonism.

## **Visualizations**



## **Experimental Workflow for Drug Discrimination**



Click to download full resolution via product page

Caption: Workflow for the drug discrimination paradigm.





Click to download full resolution via product page

Caption: Allosteric modulation of the dopamine transporter.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Drug Discrimination Paradigm for SRI-31142]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616481#drug-discrimination-paradigm-for-sri-31142]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com